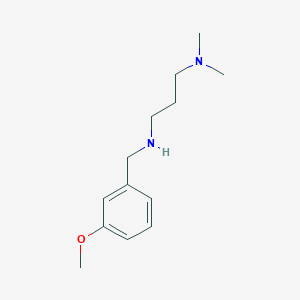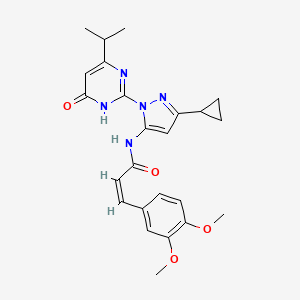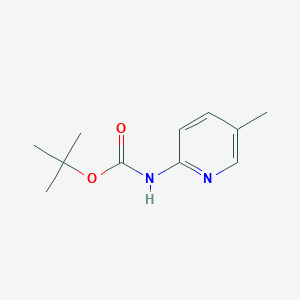![molecular formula C19H15FN4O4 B2577339 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1903164-71-5](/img/structure/B2577339.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a chemical compound featuring a benzo[d][1,2,3]triazin-4-one scaffold, a fluorine atom, and a benzofuran ring. These structural motifs suggest potential pharmacological activities, and this compound may have significant applications in various fields including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves:
Preparation of Benzo[d][1,2,3]triazin-4-one Scaffold: : This is often derived from readily available precursors such as 2-amino-4-fluorobenzoic acid through cyclization reactions.
Formation of the Intermediate: : Introduction of the 2-(2-chloroethyl) functionality to the benzo[d][1,2,3]triazin-4-one scaffold can be achieved using appropriate alkylating agents under basic conditions.
Construction of the Final Product: : Coupling the intermediate with 7-methoxybenzofuran-2-carboxylic acid under standard amide coupling conditions (e.g., using EDCI and HOBt) yields the final compound.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using similar steps with optimized reaction parameters for scalability. Continuous flow chemistry techniques might be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific sites, potentially leading to the formation of oxo derivatives or cleavage of the benzofuran ring.
Reduction: : Selective reduction could modify the functional groups, such as reducing the carbonyl group in the benzo[d][1,2,3]triazin-4-one scaffold.
Substitution: : The fluorine atom allows for nucleophilic aromatic substitution reactions, potentially creating diverse analogues with different substituents.
Common Reagents and Conditions
Oxidizing Agents: : For example, potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Alkyl or aryl nucleophiles under base-catalyzed conditions.
Major Products
The major products depend on the reaction type:
Oxidation can yield hydroxylated derivatives.
Reduction might lead to alcohols or amines.
Substitution reactions can produce various analogues with modified activity.
Scientific Research Applications
This compound may be utilized in:
Chemistry: : As an intermediate in the synthesis of complex molecules or as a reagent in chemical reactions.
Biology: : To explore its interactions with biological macromolecules, potentially serving as a lead compound for drug development.
Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : As a building block in the synthesis of functional materials, including polymers or organic semiconductors.
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects depends on its specific applications. Generally, its molecular targets could include enzymes, receptors, or nucleic acids. It may act by:
Inhibition of Enzymes: : Binding to the active site and blocking substrate access.
Receptor Modulation: : Interacting with receptor sites to modulate signaling pathways.
DNA/RNA Binding: : Intercalating or binding to nucleic acids, affecting replication or transcription processes.
Comparison with Similar Compounds
Compared to other benzo[d][1,2,3]triazin-4-one derivatives, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of a fluorine atom and benzofuran ring, which may enhance its biological activity and specificity. Similar compounds include:
6-Fluoro-4-oxobenzo[d][1,2,3]triazine Derivatives: : Without the benzofuran ring.
Benzofuran Derivatives: : Lacking the benzo[d][1,2,3]triazin-4-one scaffold.
Other Fluorinated Heterocycles: : Where fluorine incorporation affects molecular properties and biological activities.
This combination of unique structural features distinguishes the compound for potentially unique and potent biological activity.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c1-27-15-4-2-3-11-9-16(28-17(11)15)18(25)21-7-8-24-19(26)13-10-12(20)5-6-14(13)22-23-24/h2-6,9-10H,7-8H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJBNDHSDLFUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2577257.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)
![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)
![methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2577269.png)


![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
![3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577275.png)


